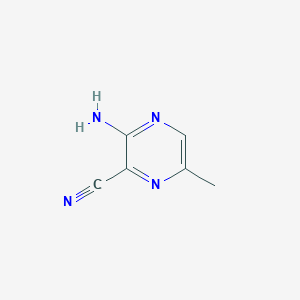

3-Amino-6-methylpyrazine-2-carbonitrile

説明

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation within the ring. mdpi.com This structural motif is the foundation for a wide array of derivatives that have captured the attention of chemists for decades. Historically, pyrazine chemistry has been integral to the study of aromaticity and the reactivity of electron-deficient heterocyclic systems. The presence of two nitrogen atoms decreases the electron density of the carbon atoms in the ring, influencing its chemical behavior. mdpi.com

The significance of the pyrazine scaffold is underscored by its presence in numerous natural products, including alkaloids, vitamins, and hormones. mdpi.comnih.gov This natural occurrence has inspired extensive research into the synthesis and functionalization of pyrazine rings. Over the years, pyrazine and its derivatives have become focal points in the advancement of synthetic methodologies, total synthesis campaigns, and the exploration of novel chemical reactivity. mdpi.com Their utility extends from being key components in fragrances and flavors to serving as versatile building blocks in the synthesis of more complex molecules. semanticscholar.orgnih.gov

Overview of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are arguably one of the most important classes of compounds in the field of medicinal chemistry. A significant majority of pharmaceuticals, with some estimates suggesting over 75% of drugs approved by the U.S. Food and Drug Administration (FDA), incorporate a nitrogen-containing heterocyclic moiety. nih.govmsesupplies.com Their prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for the binding of drugs to their target proteins and nucleic acids. mdpi.comnih.gov These structures are found in a wide range of therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antiviral drugs. mdpi.commdpi.comnih.gov

In the realm of materials science, nitrogen heterocycles are equally vital. They serve as fundamental building blocks for a variety of functional materials, including polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.comnumberanalytics.com For instance, certain nitrogen heterocycles are used in the development of conducting polymers and as ligands in catalysis to enhance the activity and selectivity of metal catalysts. numberanalytics.com Their unique electronic properties also make them suitable for applications in organic electronics, such as in the development of materials for phosphorescent organic light-emitting diodes (OLEDs). rsc.org The structural versatility of these compounds allows for the fine-tuning of material properties to meet specific technological demands. msesupplies.com

Positioning of 3-Amino-6-methylpyrazine-2-carbonitrile within the Pyrazine Family

This compound belongs to a class of highly functionalized pyrazine derivatives. Its structure features an aminopyrazine core, which is a common scaffold in medicinal chemistry, substituted with a methyl group and a nitrile group. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring and the nitrile group can act as hydrogen bond acceptors. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of other compounds.

This particular substitution pattern, with amino and nitrile groups adjacent to each other, is of significant interest. For instance, related compounds such as 3-amino-6-bromopyrazine-2-carbonitrile (B112102) and 3-amino-6-chloropyrazine-2-carbonitrile (B112100) are recognized as valuable intermediates in pharmaceutical and agrochemical research. chemimpex.comechemi.com The presence of the methyl group in this compound can influence its solubility, lipophilicity, and metabolic stability, which are important considerations in drug design.

Scope and Objectives of Research on this compound

Research on this compound and its analogues is primarily driven by their potential applications in drug discovery and materials science. The key objectives of studying this compound include:

Exploring Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental area of research. This includes the investigation of novel catalytic systems and reaction conditions.

Investigating Chemical Reactivity: Understanding the reactivity of the amino, nitrile, and pyrazine ring functionalities is crucial for its use as a building block. Research focuses on its participation in various chemical transformations to create diverse molecular architectures.

Applications in Medicinal Chemistry: A major focus is the utilization of this scaffold for the design and synthesis of novel therapeutic agents. For example, derivatives of the aminopyrazine core have been explored as inhibitors for various kinases, which are important targets in cancer therapy. nih.gov

Development of Novel Materials: The unique electronic and structural features of this compound make it a candidate for the synthesis of functional materials with specific optical or electronic properties.

The ongoing research into this compound aims to fully exploit its synthetic potential and to discover new applications in various fields of science and technology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGZVKKNLPCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342728 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-82-3 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 6 Methylpyrazine 2 Carbonitrile and Its Analogs

De Novo Synthesis Approaches

The de novo synthesis of the 3-amino-6-methylpyrazine-2-carbonitrile scaffold relies on the careful orchestration of condensation and cyclization reactions to construct the core pyrazine (B50134) ring, followed by or concurrent with the introduction of the requisite amino, methyl, and carbonitrile functionalities.

Condensation Reactions Utilizing α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

A classical and versatile method for the synthesis of aminopyrazines involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. This approach directly installs the amino group and a portion of the pyrazine backbone. A relevant example is the synthesis of 3,5,6-trimethylpyrazin-2-ol, an analog of the target molecule, from L-alaninamide hydrochloride and 2,3-butanedione. In this reaction, the amino group of the α-amino acid amide attacks one of the carbonyl groups of the dicarbonyl compound, initiating a cascade of condensation and cyclization reactions that ultimately lead to the formation of the pyrazine ring. acs.org

The general mechanism involves the initial formation of an imine between the α-amino acid amide and one of the carbonyl groups of the 1,2-dicarbonyl compound. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the second carbonyl group, followed by dehydration, yields the dihydropyrazine (B8608421) intermediate. Aromatization of this intermediate then furnishes the final pyrazine product. The specific substituents on the resulting pyrazine are determined by the choice of the starting α-amino acid amide and the 1,2-dicarbonyl compound.

A summary of the synthesis of 3,5,6-trimethylpyrazin-2-ol is presented in the table below:

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |

| L-alaninamide hydrochloride | 2,3-butanedione | 3,5,6-trimethylpyrazin-2-ol | Water | Room temperature, 24 h | 8% | acs.org |

Formation of the Carbonitrile Moiety in Pyrazine Synthesis

The introduction of the carbonitrile group is a critical step in the synthesis of this compound. This can be achieved either during the ring formation or by functionalization of a pre-formed pyrazine ring.

In the context of de novo synthesis, the use of cyano-containing building blocks is a common strategy. For instance, the reaction of β-ketonitriles with hydrazine (B178648) is a well-established method for the synthesis of aminopyrazoles, which are structurally related to aminopyrazines. chim.it A similar strategy can be envisioned for pyrazine synthesis where a cyano-activated methylene (B1212753) compound undergoes condensation and cyclization.

A three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, involving the reaction of an arylglyoxal, hydrazine hydrate (B1144303), and malononitrile (B47326), highlights the direct incorporation of a carbonitrile group during heterocycle formation. scielo.org.za This approach could potentially be adapted to pyrazine synthesis by replacing hydrazine with a suitable 1,2-diamine.

Derivatization and Functionalization Strategies

An alternative to de novo synthesis is the modification of a pre-existing pyrazine ring. This approach is particularly useful when a suitable pyrazine precursor is readily available.

Aminodehalogenation Reactions

Aminodehalogenation is a powerful method for introducing amino groups onto a pyrazine ring. This reaction involves the nucleophilic substitution of a halogen atom (typically chlorine) on the pyrazine core with an amine. The synthesis of 3-aminopyrazine-2-carboxamide (B1665363) derivatives from 3-chloropyrazine-2-carboxamide (B1267238) serves as an excellent example of this strategy. researchgate.netmdpi.com In this process, the starting chloropyrazine is treated with a variety of benzylamines to yield the corresponding 3-benzylaminopyrazine-2-carboxamides. researchgate.netmdpi.com

The reactivity of the chloropyrazine is enhanced by the electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group, facilitating nucleophilic attack by the amine.

The following table summarizes the aminodehalogenation of 3-chloropyrazine-2-carboxamide with different benzylamines:

| Starting Material | Reagent | Product | Conditions | Reference |

| 3-chloropyrazine-2-carboxamide | 4-methylbenzylamine | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | - | researchgate.netmdpi.com |

| 3-chloropyrazine-2-carboxamide | Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | - | researchgate.netmdpi.com |

Nucleophilic Substitution Reactions

Beyond amination, nucleophilic substitution reactions on halopyrazines can be used to introduce a variety of other functional groups. For the synthesis of this compound, a key transformation would be the conversion of a precursor like 3-amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester to the corresponding nitrile. A German patent describes the synthesis of this chloro-substituted precursor from 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester using sulfuryl chloride. google.com

The subsequent introduction of the carbonitrile group could be achieved through a nucleophilic substitution reaction, for example, by treatment with a cyanide salt such as sodium or potassium cyanide. The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride ion by the cyanide nucleophile.

A related example is the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles where a one-pot reaction of malononitrile with arylglyoxals in the presence of hydrazine hydrate directly yields the aminocarbonitrile product. scielo.org.za

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald Coupling, Sonogashira Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering versatile pathways to functionalize the pyrazine core. The Buchwald-Hartwig and Sonogashira couplings are particularly relevant for modifying halogenated pyrazine precursors.

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. researchgate.netorganic-chemistry.org In the context of pyrazine chemistry, a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction has been successfully employed to generate phenazine (B1670421) derivatives from 2-bromo-3-methoxyaniline. mdpi.com This methodology can be adapted for analogs of this compound, where a halogenated pyrazine is coupled with various amines. For instance, chloropyrazine has been coupled with n-octylamine in high yield using a palladium catalyst with a very low catalyst loading. rsc.org

The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. rsc.org This reaction is well-established in pyrazine chemistry. Chloropyrazine, for example, serves as an excellent substrate, reacting with phenylacetylene (B144264) under palladium catalysis to quantitatively yield the corresponding diarylacetylene. rsc.org This method can be used to introduce alkyne functionalities to the pyrazine ring, which can then be further elaborated. For instance, N-(3-Chloropyrazin-2-yl)-methanesulfonamide has been subjected to Sonogashira conditions with various acetylenes, followed by a base-induced cyclization to form pyrrolo[2,3-b]pyrazines. rsc.org

| Coupling Reaction | Substrate Example | Catalyst/Ligand System | Key Features & Applications |

|---|---|---|---|

| Buchwald-Hartwig Amination | Chloropyrazine | Palladium(II) precatalyst with ligands like BrettPhos. mdpi.com | Forms C-N bonds; used to synthesize aminopyrazines from chloropyrazines. rsc.org |

| Sonogashira Coupling | Chloropyrazine | [Pd(allyl)Cl]2/PPh3 | Forms C-C bonds with terminal alkynes; used to introduce acetylenic substituents. rsc.org |

Modification of the Amino Group

The amino group at the C-3 position of the pyrazine ring is a key site for structural diversification. Standard amine chemistry can be applied to introduce a wide range of functionalities. For example, the synthesis of various 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has been reported, indicating that the amino group can be acylated to form amides. nih.gov

Further transformations can lead to the formation of other heterocyclic systems. The reactions of 3-amino-pyrazine-2-carbohydrazide with reagents like isothiocyanates, aromatic aldehydes, and carbon disulfide lead to the synthesis of new thiosemicarbazide, thiadiazole, oxadiazole, and triazole derivatives. researchgate.net These reactions highlight the versatility of the amino group (or its hydrazide derivative) as a handle for constructing more complex molecular architectures.

Modification of the Methyl Group

The methyl group at the C-6 position offers another site for synthetic modification, although it is generally less reactive than the other functional groups on the pyrazine ring. Functionalization often requires more forcing conditions, such as free-radical reactions or oxidation. Strategies for modifying methyl groups on heterocyclic rings can include:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, which can then participate in a wider range of chemical transformations.

Halogenation: Free-radical halogenation can introduce a halogen atom, which can then be displaced by various nucleophiles.

Condensation: The methyl group can potentially be deprotonated with a strong base and then reacted with electrophiles, such as aldehydes or ketones, in condensation reactions.

Modification of the Nitrile Group (e.g., Hydrolysis to Carboxamides)

The nitrile group at the C-2 position is a versatile functional group that can be converted into several other moieties. A common and important transformation is its hydrolysis to a primary amide (carboxamide). This reaction is often a key step in the synthesis of biologically active pyrazine derivatives. For instance, the starting material 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloro-pyrazine-2-carbonitrile through a partial hydrolysis of the nitrile group under controlled pH and temperature conditions. mdpi.com This method is often preferred due to higher yields compared to direct amidation of the pyrazine ring. mdpi.com

Beyond hydrolysis, the nitrile group can undergo other transformations:

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netingentaconnect.com This technology has been successfully applied to the synthesis of pyrazine derivatives.

For example, the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide and various anilines was optimized using microwave irradiation. ingentaconnect.com This approach reduced the required reaction time from 24 hours with conventional heating to just 30 minutes, while also increasing the product yield. ingentaconnect.com Microwave irradiation has also been employed for the cyclocondensation reactions used to form fused pyrazine systems, such as pyrazolo[3,4-b]pyrazines. researchgate.netresearchgate.net The precise control over reaction parameters afforded by microwave synthesis makes it a powerful tool for improving the efficiency of synthetic routes to complex pyrazine targets. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 30 minutes | ingentaconnect.com |

| Yield | Lower | Increased | ingentaconnect.com |

| Reaction Type | Aminodehalogenation of 3-chloropyrazine-2-carboxamide | Aminodehalogenation of 3-chloropyrazine-2-carboxamide | ingentaconnect.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyrazine synthesis, several greener approaches have been developed.

One notable example is a one-pot synthesis of pyrazine derivatives that proceeds via the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature. tandfonline.comresearchgate.net This method is catalyzed by potassium tert-butoxide and avoids the need for expensive or toxic heavy metal catalysts and harsh reaction conditions. tandfonline.com The process is cost-effective and environmentally benign. researchgate.nettandfonline.com

Another green strategy involves acceptorless dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese. nih.gov Symmetrical 2,5-dialkyl-substituted pyrazines have been synthesized through the dehydrogenative self-coupling of 2-aminoalcohols using a manganese pincer complex as the catalyst. nih.gov This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts, thereby representing a sustainable and environmentally friendly synthetic method. nih.gov

Reactivity and Reaction Mechanisms of 3 Amino 6 Methylpyrazine 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (EAS). youtube.comlibretexts.org However, the substituents on the ring significantly modulate this reactivity. The powerful electron-donating amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitrile group and the ring nitrogen atoms are deactivating.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-Amino-5-bromo-6-methylpyrazine-2-carbonitrile |

| Nitration | HNO₃ / H₂SO₄ | 3-Amino-6-methyl-5-nitropyrazine-2-carbonitrile |

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

The electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com In 3-Amino-6-methylpyrazine-2-carbonitrile, the nitrile group and the ring nitrogens strongly activate the ring for nucleophilic attack.

While the molecule lacks a conventional leaving group like a halide, SNAr reactions can occur, particularly under forcing conditions, potentially displacing one of the existing groups or a hydride ion. The reaction mechanism involves the initial attack of a nucleophile on an electron-poor carbon atom of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent rearomatization through the departure of a leaving group yields the substituted product. For instance, related dicyanopyrazines readily react with various nucleophiles like amines and alcoholates. nih.gov The presence of a halogen atom, as in the related compound 3-amino-6-chloropyrazine-2-carbonitrile (B112100), would significantly enhance the rate of SNAr by providing an excellent leaving group. nih.gov

Reactions Involving the Amino Group

The exocyclic amino group at the C-3 position exhibits reactivity typical of aromatic amines and can be readily modified. libretexts.orgbritannica.com

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, would convert the primary amino group into a pyrazinyldiazonium salt. This intermediate is a valuable synthetic precursor that can undergo various subsequent reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN) in place of the amino group. libretexts.org

Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acylamido derivative. This reaction is often used to protect the amino group or modify the compound's properties.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Pyrazinyldiazonium chloride |

| Acylation | Acetyl chloride, Pyridine | N-(2-Cyano-6-methylpyrazin-3-yl)acetamide |

Reactions Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can participate in several important transformations. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic (e.g., H₂SO₄, heat) or basic (e.g., NaOH, heat) conditions. chemistrysteps.comyoutube.com Partial hydrolysis under controlled conditions can yield the corresponding carboxamide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comyoutube.com

Reaction with Organometallic Reagents: Nucleophilic addition of Grignard reagents or organolithium reagents to the nitrile carbon forms an imine anion intermediate. libretexts.org Subsequent aqueous workup hydrolyzes this intermediate to yield a ketone. youtube.com

Reactions Involving the Methyl Group

The methyl group attached to the pyrazine ring at the C-6 position is also susceptible to chemical modification.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. acs.orgnih.gov This transformation is a common strategy for functionalizing alkyl-substituted aromatic and heteroaromatic rings.

Condensation Reactions: In the presence of a very strong base, the methyl group can be deprotonated to form a resonance-stabilized carbanion. This nucleophilic intermediate can then participate in condensation reactions with electrophiles, such as aldehydes or ketones (e.g., an aldol-type condensation), to form new carbon-carbon bonds. researchgate.net

Catalytic Transformations (e.g., Hydrogenation, Oxidation)

Catalysis plays a crucial role in several transformations of this compound.

Catalytic Hydrogenation: This process can be used to selectively reduce specific functional groups depending on the catalyst and reaction conditions. For example, catalytic hydrogenation can reduce the nitrile group to a primary amine (e.g., using Raney Nickel or Palladium on carbon). Under more forcing conditions, the pyrazine ring itself can be hydrogenated to the corresponding piperazine (B1678402) derivative.

Catalytic Oxidation: While strong stoichiometric oxidants are often used, catalytic oxidation methods can also be employed to convert the methyl group into a carboxylic acid. These methods often involve transition metal catalysts and a co-oxidant and can offer milder reaction conditions.

Table 3: Summary of Catalytic Transformations

| Transformation | Catalyst | Reagent(s) | Expected Product |

|---|---|---|---|

| Nitrile Reduction | Raney Ni or Pd/C | H₂ (gas) | 3-Amino-6-(aminomethyl)pyrazine-2-carbonitrile |

| Ring Hydrogenation | PtO₂ or Rh/C | H₂ (gas), high pressure | 3-Amino-6-methylpiperazine-2-carbonitrile |

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions involving this compound proceed through various transient species.

Electrophilic Aromatic Substitution: The key intermediate is the σ-complex (or arenium ion), a resonance-stabilized carbocation formed by the attack of the electrophile on the pyrazine ring. libretexts.org The stability of this intermediate, which is influenced by the electronic nature of the substituents, determines the rate and regioselectivity of the reaction.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized carbanion. youtube.com The presence of the electron-withdrawing nitrile group and ring nitrogens effectively stabilizes this negative charge, facilitating the reaction.

Nitrile Hydrolysis: The acid- or base-catalyzed hydrolysis of the nitrile group proceeds through a carboxamide intermediate, which is formed by the addition of water or hydroxide (B78521) to the carbon-nitrogen triple bond. libretexts.org

Diazotization: The reaction of the amino group with nitrous acid involves the formation of an N-nitrosoamine intermediate, which then rearranges and eliminates water to form the final diazonium ion. libretexts.org

Computational chemistry studies could provide deeper insights into the specific transition states and energy profiles for these reactions, further elucidating the reactivity of this heterocyclic compound.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 6 Methylpyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 3-Amino-6-methylpyrazine-2-carbonitrile, ¹H and ¹³C NMR provide critical information about its proton and carbon framework.

¹H NMR Spectroscopy is used to identify the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the protons of the methyl group, and the protons of the amino group. The chemical shift (δ) of the pyrazine ring proton is influenced by the electron-withdrawing nitrile group and the electron-donating amino and methyl groups. The amino group protons often appear as a broad singlet, and the methyl protons as a sharp singlet.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum for this compound would display signals for each unique carbon atom, including the two quaternary carbons of the pyrazine ring bonded to the substituents, the carbon of the nitrile group (typically in the 115-125 ppm range), the methyl carbon, and the aromatic CH carbon. The chemical shifts are diagnostic of the electronic environment of each carbon atom.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. A ¹H-¹H COSY spectrum would confirm couplings between adjacent protons, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, which is invaluable for assigning the signals of quaternary carbons and confirming the substitution pattern on the pyrazine ring. mdpi.com

While specific experimental data for this compound is not widely published, data from analogous structures like 2-methylpyrazine (B48319) and 2-amino-6-methylpyridine (B158447) can provide expected ranges for chemical shifts. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds.

| Atom | Spectroscopy Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ¹H NMR | ~2.4 - 2.6 | Singlet (s) |

| -NH₂ | ¹H NMR | ~5.0 - 7.0 (variable, broad) | Broad Singlet (br s) |

| Ring H (H-5) | ¹H NMR | ~8.0 - 8.5 | Singlet (s) |

| -CH₃ | ¹³C NMR | ~20 - 25 | - |

| -C≡N | ¹³C NMR | ~115 - 120 | - |

| C-2, C-3, C-6 | ¹³C NMR | ~120 - 160 (quaternary) | - |

| C-5 | ¹³C NMR | ~135 - 145 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C≡N stretch of the nitrile group gives a sharp, intense absorption band around 2220-2260 cm⁻¹. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while the methyl C-H stretching occurs just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) contains complex vibrations, including C=C and C=N stretching of the pyrazine ring and C-N and C-C stretching modes. nanoient.org

Raman Spectroscopy , which is sensitive to non-polar bonds, complements IR spectroscopy. The C≡N and the symmetric breathing vibrations of the pyrazine ring are often strong in the Raman spectrum. nih.govnih.gov For instance, in pyrazine-2-carbonitrile, SERS measurements show a pronounced band near 1450 cm⁻¹ corresponding to in-plane hydrogen bending modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted) Based on data from related compounds like 3-amino-2-pyrazine carboxylic acid. nanoient.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | IR | Medium-Strong |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretching | 2850 - 2980 | IR, Raman | Medium |

| C≡N Stretching | 2220 - 2260 | IR, Raman | Strong, Sharp (IR) |

| N-H Bending | 1590 - 1650 | IR | Medium-Strong |

| Pyrazine Ring C=C, C=N Stretching | 1400 - 1600 | IR, Raman | Medium-Strong |

| C-H Bending (in-plane and out-of-plane) | 800 - 1300 | IR, Raman | Medium-Strong |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight (134.14 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this molecule under techniques like Collision-Induced Dissociation (CID) is expected to follow characteristic pathways. unito.it Common fragmentation patterns for related amino acids and heterocyclic compounds include the loss of small, stable neutral molecules. unito.it For this compound, potential fragmentation could involve:

Loss of HCN (27 Da) from the nitrile group.

Loss of a methyl radical (•CH₃, 15 Da).

Cleavage of the pyrazine ring.

Loss of ammonia (B1221849) (NH₃) or related fragments from the amino group.

Studies on related pyranopyrazole derivatives show that fragmentation often involves alpha cleavage and the loss of specific radical groups, leading to stable characteristic cations. nih.govnist.gov For instance, analysis of nitrile amino acids shows that fragmentation is highly dependent on the side chain length, with competing losses of CO₂, HCN, or water. unito.it

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 134 | [C₆H₆N₄]⁺ (Molecular Ion) | - |

| 119 | [C₅H₃N₄]⁺ | •CH₃ |

| 107 | [C₅H₄N₃]⁺ | HCN |

| 80 | [C₄H₄N₂]⁺ | HCN + HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectrum is characteristic of the chromophores present in the molecule.

The pyrazine ring system, being aromatic and containing nitrogen heteroatoms, along with the amino and nitrile substituents, constitutes a conjugated system. This structure is expected to exhibit strong UV absorption. The principal electronic transitions are π → π* and n → π*. youtube.com

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. For conjugated aromatic systems, these often occur below 300 nm.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically less intense than π → π* transitions.

The solvent can influence the absorption maxima (λ_max). Polar solvents can cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions. youtube.com Studies on a related compound, 3-amino-2-pyrazine carboxylic acid, involved recording the UV-Visible spectrum to measure HOMO and LUMO energies. nanoient.org

Table 4: Expected UV-Vis Absorption Data for this compound This table is illustrative and based on general principles for similar chromophores.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition Type | Solvent |

|---|---|---|---|

| ~230 - 280 | > 10,000 | π → π | Ethanol/Methanol (B129727) |

| ~320 - 380 | < 2,000 | n → π | Ethanol/Methanol |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the pyrazine ring.

The precise bond lengths of the C-C, C-N, C≡N, and C-H bonds, offering insight into the electronic delocalization within the molecule.

The bond angles within the ring and involving the substituents.

The crystal packing arrangement, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking. The amino group is a strong hydrogen bond donor, and the pyrazine and nitrile nitrogen atoms are hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks in the solid state.

While a crystal structure for the title compound is not available, studies on related amino-chloropyridine derivatives show how hydrogen bonding (e.g., N-H···N, N-H···O) and other interactions dictate the formation of 1D, 2D, or 3D supramolecular structures. mdpi.com

Table 5: Illustrative Crystallographic Data for a Related Heterocyclic Compound (4-Amino-2-chloropyridine co-crystal) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions (a, b, c) | Example: a = 7.3 Å, b = 7.5 Å, c = 10.3 Å |

| Unit Cell Angles (α, β, γ) | Example: α = 90°, β = 108.5°, γ = 90° |

| Key Interactions | Intermolecular H-bonding (N-H···O), π–π stacking |

Chromatographic Techniques (HPLC, UPLC, TLC) for Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of compounds, as well as for assessing sample purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for analyzing this compound. Given the compound's polarity due to the amino and nitrile groups and the pyrazine ring, reversed-phase HPLC/UPLC would be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) would be suitable. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring reaction progress and assessing purity. A polar stationary phase like silica (B1680970) gel would be used, with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane. The compound spot could be visualized under UV light due to its chromophore. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Table 6: Typical Chromatographic Conditions for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Parameter |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (C18) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Retention Time (t_R) |

| TLC | Silica Gel (SiO₂) | Ethyl Acetate/Hexane (e.g., 1:1) | UV (254 nm) | Retention Factor (R_f) |

Theoretical and Computational Chemistry of 3 Amino 6 Methylpyrazine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. researchgate.netmdpi.com For pyrazine (B50134) derivatives, DFT calculations, often utilizing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular conformation, or optimized geometry. nanoient.orgnih.gov These calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazine Ring System

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C Bond Length | 1.39 - 1.40 |

| C-N Bond Length | 1.33 - 1.34 |

| C-H Bond Length | 1.08 |

| C-C-N Bond Angle | 121 - 123 |

| C-N-C Bond Angle | 116 - 118 |

| N-C-C Bond Angle | 121 - 123 |

Note: These are generalized values for a substituted pyrazine ring and actual values for 3-Amino-6-methylpyrazine-2-carbonitrile would require specific calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nanoient.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors on the MEP surface indicate varying levels of electrostatic potential.

Typically, regions of negative electrostatic potential, often colored red or yellow, are associated with high electron density and are susceptible to electrophilic attack. These areas usually correspond to the presence of electronegative atoms like nitrogen and oxygen. scirp.org Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. For this compound, the nitrogen atoms of the pyrazine ring and the nitrile group, as well as the amino group, are expected to be regions of negative potential, while the hydrogen atoms of the amino and methyl groups would exhibit positive potential. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. researchgate.net For pyrazine derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the sites most involved in electron-donating and electron-accepting interactions. nanoient.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and the actual energies for this compound would need to be calculated.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This allows for a quantitative assessment of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis could reveal the extent of electron delocalization from the amino group and the pyrazine ring into the nitrile group, providing insights into the molecule's electronic stability. nanoient.orgosti.gov

Quantum Chemical Descriptors (e.g., LogP, TPSA)

Quantum chemical calculations can be used to predict various molecular properties, often referred to as quantum chemical descriptors. These descriptors are valuable in fields such as drug discovery and materials science for predicting the behavior and properties of compounds. For a structurally similar compound, 5-Amino-3-methylpyrazine-2-carbonitrile, computed properties are available and can serve as an estimate. nih.gov

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. A computed XLogP3 value for the similar 5-amino isomer is -0.1, suggesting it is relatively hydrophilic. nih.gov The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with drug transport properties. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. The computed TPSA for 5-Amino-3-methylpyrazine-2-carbonitrile is 75.6 Ų. nih.gov These descriptors provide a preliminary assessment of the molecule's potential pharmacokinetic properties.

Table 3: Computed Quantum Chemical Descriptors for a Related Isomer (5-Amino-3-methylpyrazine-2-carbonitrile)

| Descriptor | Value | Source |

|---|---|---|

| XLogP3 | -0.1 | nih.gov |

| TPSA | 75.6 Ų | nih.gov |

Note: These values are for the isomer 5-Amino-3-methylpyrazine-2-carbonitrile and are used as an approximation.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT and other quantum chemical methods provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

Pharmaceutical and Medicinal Chemistry Applications of 3 Amino 6 Methylpyrazine 2 Carbonitrile As a Scaffold

Design and Synthesis of Novel Drug Candidates

The 3-amino-6-methylpyrazine-2-carbonitrile core serves as a foundational structure for the rational design and synthesis of new therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. nih.gov The pyrazine (B50134) ring can act as a bioisostere for other aromatic systems, while the amino and nitrile groups provide key interaction points with biological targets. pharmablock.com

A notable example is the design of derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers. nih.gov Researchers have synthesized a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, demonstrating the potential of this scaffold. nih.gov The synthesis typically involves the hydrolysis of the nitrile group to a carboxamide, followed by coupling with various amines to introduce diversity and modulate the compound's properties.

One identified potent derivative, compound 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide), emerged as a pan-FGFR inhibitor with significant in vitro activity against FGFR1-4. nih.gov This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and showed potent antitumor activity in several cancer cell lines with FGFR abnormalities. nih.gov Molecular docking studies have further elucidated the potential binding modes of these derivatives within the FGFR2 binding site, guiding further design and optimization. nih.gov

The general synthetic approach to these novel drug candidates often starts with the commercially available this compound and involves a series of chemical transformations to build upon the core structure. These transformations can include, but are not limited to, amide bond formation, cross-coupling reactions, and various functional group interconversions to explore the structure-activity relationship (SAR).

Table 1: Examples of Synthesized 3-Amino-6-methylpyrazine-2-carboxamide Derivatives and their FGFR Inhibitory Activity

| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 18a | Phenyl | 150.3 | 125.7 | 180.2 | 210.5 |

| 18d | 3-Hydroxyphenyl | 80.1 | 75.4 | 95.8 | 115.3 |

| 18i | 3,5-Dihydroxyphenyl | 25.6 | 20.3 | 30.1 | 45.7 |

| Data synthesized from findings reported in the design of novel FGFR inhibitors. nih.gov |

Development of Prodrugs and Targeted Drug Delivery Systems

While specific examples of prodrugs derived directly from this compound are not extensively documented in the available literature, the principles of prodrug design are highly applicable to this scaffold. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy is often employed to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability.

The amino group and the pyrazine ring nitrogens of the this compound scaffold offer opportunities for creating prodrug linkages. For instance, the amino group can be acylated to form amide prodrugs, which can be designed to be cleaved by specific enzymes at the target site.

A relevant example from the broader class of pyrazine-containing drugs is favipiravir, an antiviral agent. nih.gov Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate, which then inhibits the viral RNA-dependent RNA polymerase. nih.gov This illustrates a successful application of the prodrug concept to a pyrazine-based therapeutic.

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. The this compound scaffold could be incorporated into various targeted delivery platforms. For instance, derivatives could be conjugated to targeting moieties such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. This approach is particularly relevant for potent kinase inhibitors derived from this scaffold, where targeted delivery could enhance their therapeutic index.

Optimization of Pharmacological Profiles through Structural Modifications

The optimization of the pharmacological profile of drug candidates derived from the this compound scaffold is a critical aspect of the drug discovery process. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this optimization process. By synthesizing and evaluating a series of analogs with variations at different positions of the pyrazine ring, the amino group, and the nitrile-derived functional group, researchers can identify key structural features that govern biological activity.

In the context of the aforementioned FGFR inhibitors, SAR exploration revealed that the substitution pattern on the phenyl ring of the carboxamide moiety significantly influences inhibitory activity. nih.gov For example, the introduction of hydroxyl groups at the 3 and 5 positions of the phenyl ring in compound 18i led to a substantial increase in potency compared to the unsubstituted phenyl analog. nih.gov This suggests that these hydroxyl groups may form crucial hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain.

Further modifications could involve:

Substitution at the pyrazine ring: Introducing different substituents at the 5-position of the pyrazine ring could modulate lipophilicity and metabolic stability.

Modification of the amino group: N-alkylation or N-acylation of the 3-amino group could influence the compound's solubility and membrane permeability.

Bioisosteric replacement of the nitrile group: Replacing the nitrile group with other functional groups such as a carboxamide, carboxylic acid, or a small heterocyclic ring could lead to altered binding interactions and improved drug-like properties.

The goal of these modifications is to achieve a balance of properties that result in a drug candidate with a desirable efficacy and safety profile.

Table 2: Impact of Phenyl Ring Substitution on FGFR2 Inhibitory Potency

| Derivative | Substitution on Phenyl Ring | FGFR2 IC₅₀ (nM) |

| 18a | None | 125.7 |

| 18b | 2-Fluoro | 110.2 |

| 18c | 4-Fluoro | 98.5 |

| 18d | 3-Hydroxy | 75.4 |

| 18i | 3,5-Dihydroxy | 20.3 |

| This table illustrates the optimization of pharmacological activity through structural modifications of the 3-amino-6-methylpyrazine-2-carboxamide scaffold. nih.gov |

Role in Combinatorial Chemistry Libraries

The this compound scaffold is well-suited for use in combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. The presence of multiple reactive sites on the molecule allows for the parallel synthesis of a library of compounds.

While specific, large-scale combinatorial libraries based solely on this scaffold are not extensively reported in the reviewed literature, its structural features make it an attractive starting point for such endeavors. A combinatorial library could be generated by reacting the 3-amino group with a diverse set of carboxylic acids or sulfonyl chlorides to create a library of amides or sulfonamides. Similarly, the nitrile group could be converted to a variety of other functional groups, which could then be further elaborated.

The synthesis of such a library of pyrazine derivatives would enable high-throughput screening against a panel of biological targets, such as a broad range of protein kinases. nih.gov This approach significantly accelerates the early stages of drug discovery by allowing for the rapid identification of "hit" compounds with desired biological activity. These hits can then be selected for further optimization through more traditional medicinal chemistry approaches. The versatility of the this compound scaffold makes it a valuable building block for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents.

Advanced Materials Science Applications of 3 Amino 6 Methylpyrazine 2 Carbonitrile

Exploration in Electronic Materials and Organic Light-Emitting Diodes (OLEDs)

Pyrazine (B50134) derivatives are increasingly being investigated for their use in electronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-accepting nature of the pyrazine core makes it a suitable component for creating donor-acceptor type molecules, which are crucial for efficient charge transport and emission in OLED devices. mdpi.com These materials can be engineered to exhibit specific photophysical properties, such as thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons and can lead to internal quantum efficiencies approaching 100%. chemrxiv.orgnih.gov

For instance, indenopyrazine derivatives have been synthesized and used as emitting layers in OLEDs, demonstrating high photoluminescence quantum efficiency and thermal stability. optica.orgresearchgate.net In one study, two indenopyrazine compounds, PA-EIP and PY-EIP, were developed as blue emitting materials. When incorporated into non-doped OLED devices, PY-EIP, in particular, showed promising performance with a luminance efficiency of 5.15 cd/A. optica.orgresearchgate.net

Another area of exploration is the use of pyrazine-based emitters in TADF OLEDs. By combining a 2-cyanopyrazine acceptor with a carbazole (B46965) donor, researchers have created blue TADF molecules with small singlet-triplet energy gaps and high fluorescence rates. nih.gov The strategic design of these molecules, including the use of pyrimidine (B1678525) and pyrazine as bridging units, has been shown to be advantageous for controlling the optoelectronic properties and improving the performance of blue OLEDs. acs.org

The potential of 3-amino-6-methylpyrazine-2-carbonitrile in this field lies in its combination of an electron-withdrawing pyrazine core, a nitrile group, and an electron-donating amino group. This inherent donor-acceptor structure could be exploited in the design of new emissive materials for OLEDs.

Table 1: Performance of Selected Pyrazine-Based OLED Emitting Materials

| Compound Name | Device Structure | Max. External Quantum Efficiency (EQE) | Emission Color | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) |

|---|---|---|---|---|---|

| PA-EIP | Non-doped | - | Blue (CIE: 0.17, 0.15) | 1.35 | 0.69 |

| PY-EIP | Non-doped | - | Blue (CIE: 0.19, 0.30) | 5.15 | 2.81 |

| 4CzPyz | Doped | 24.1% | Sky-blue (λEL = 486 nm) | - | - |

| 3CzBPz | Doped | 9.6% | Blue (λEL = 464 nm) | - | - |

| 2CzBPz | Doped | 3.2% | Blue (λEL = 446 nm) | - | - |

| TCzPZCN | Doped | 7.6% | Blue | - | - |

Data compiled from multiple research sources. chemrxiv.orgnih.govoptica.orgresearchgate.net

Application as Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them suitable for applications such as gas storage and separation. nih.gov The introduction of nitrogen-rich heterocyclic linkers, such as those derived from pyrazine, into COF structures can enhance their functionality, for example, by improving CO2 capture capabilities. rsc.orgbohrium.com

Pyrazine-cored COFs have been synthesized and shown to be effective in adsorbing CO2 and removing organic dyes from water. rsc.orgbohrium.com For example, two imine-based COFs, COF-H1 and COF-H2, were constructed using a tetratopic 2,3,5,6-tetrakis(4-aminophenyl)pyrazine linker. These COFs exhibited good thermal and chemical stability and demonstrated significant CO2 uptake capacities. rsc.orgbohrium.com Similarly, other pyrazine-based COFs, such as TFPPz–MPA–COF and TFPPz–BD(OMe)2–COF, have been developed and shown to have high iodine and CO2 adsorption capabilities. acs.orgacs.org

The utility of this compound as a building block for COFs could stem from its reactive amino and nitrile groups, which can participate in various condensation reactions to form the framework structure. The presence of the pyrazine ring would impart the desirable electronic properties for applications like gas capture.

Table 2: Properties of Selected Pyrazine-Based Covalent Organic Frameworks

| COF Name | Linker(s) | Pore Structure | CO2 Uptake Capacity | Other Applications |

|---|---|---|---|---|

| COF-H1 | 2,3,5,6-tetrakis(4-aminophenyl)pyrazine and aromatic aldehydes | 2D microporous | 56.8 mg g⁻¹ at 273 K | Removal of organic dyes |

| COF-H2 | 2,3,5,6-tetrakis(4-aminophenyl)pyrazine and aromatic aldehydes | 2D microporous | 66.2 mg g⁻¹ at 273 K | Removal of organic dyes |

| TFPPz–MPA–COF | C4 and C2 axisymmetric monomers | Well-defined pores | 1.48 mmol g⁻¹ at 273 K | Iodine adsorption |

| TFPPz–BD(OMe)2–COF | C4 and C2 axisymmetric monomers | Well-defined pores | 1.34 mmol g⁻¹ at 273 K | Iodine adsorption |

Data sourced from published research on pyrazine-cored COFs. rsc.orgbohrium.comacs.orgacs.org

Development of Magnetic Materials

The pyrazine molecule can act as a bridging ligand between metal centers, facilitating magnetic exchange interactions and leading to the formation of molecular magnetic materials. acs.orgacs.org These materials, particularly single-molecule magnets (SMMs), are of interest for their potential applications in high-density data storage and quantum computing.

Research has shown that pyrazine-bridged metal complexes, especially those involving lanthanide ions like dysprosium (DyIII), can exhibit slow magnetic relaxation and magnetic hysteresis, which are characteristic properties of SMMs. researchgate.net The incorporation of radical pyrazine linkers has been a compelling approach to enhance the magnetic communication between metal ions. researchgate.net For example, dinuclear and tetranuclear dysprosium complexes with radical pyrazine bridges have been synthesized and shown to behave as hard SMMs with significant coercive fields. researchgate.net

Furthermore, pyrazine-N-oxide has been used as a bridging ligand to create dysprosium chains with enhanced magnetic anisotropy and magnetic coupling. rsc.org The coordination environment and the nature of the pyrazine-based bridge play a crucial role in determining the magnetic properties of the resulting material. rsc.org The tunability of magnetism in layered molecular magnets with pyrazine bridges has also been demonstrated through the application of pressure. nih.gov

Given its nitrogen atoms, this compound has the potential to act as a ligand, coordinating with metal ions to form novel magnetic materials. The electronic modifications provided by the amino and nitrile substituents could influence the magnetic exchange interactions within such complexes.

Table 3: Magnetic Properties of Selected Pyrazine-Bridged Molecular Magnets

| Complex Type | Metal Ion(s) | Magnetic Behavior | Key Findings |

|---|---|---|---|

| Radical-bridged dinuclear complex | Dy(III) | Single-Molecule Magnet | Slow magnetic relaxation at zero field, open hysteresis loops. |

| Radical-bridged tetranuclear complex | Dy(III) | Single-Molecule Magnet | Giant coercive field of 65 kOe, one of the hardest radical-bridged Dy-based SMMs. |

| Pyrazine-N-oxide bridged chains | Dy(III) | Slow magnetic relaxation | Anisotropy barrier and coercive field are enhanced with double pyrazine-N-oxide bridges. |

| Pyrazine-bridged linear chain | Fe(II) | Low-dimensional magnetic exchange | Exhibits antiferromagnetic interactions. |

Information gathered from studies on pyrazine-based magnetic materials. acs.orgresearchgate.netrsc.org

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Scalable Production

The transition of a compound from laboratory-scale synthesis to industrial production hinges on the development of efficient, cost-effective, and environmentally sustainable synthetic methodologies. For 3-Amino-6-methylpyrazine-2-carbonitrile and its derivatives, future research will likely focus on moving beyond traditional batch syntheses, which often involve harsh conditions, poor yields, and tedious work-up procedures. tandfonline.com

Key areas of exploration include:

Continuous Flow Chemistry: A significant leap towards scalable production involves the adoption of continuous flow manufacturing. This technology offers superior control over reaction parameters, enhanced safety, and improved product consistency. The successful hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903) using a manganese dioxide column reactor demonstrates the feasibility of this approach for related structures. researchgate.netcam.ac.ukorgsyn.org Future work should aim to adapt and optimize flow chemistry protocols for the multi-step synthesis of this compound, potentially integrating catalytic steps to streamline the process from simple precursors to the final product.

| Methodology | Key Advantages | Relevance for Scalability | Representative Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established laboratory procedures. | Often limited by yield, safety concerns, and waste generation. tandfonline.com | Classical condensation of 1,2-diketones with 1,2-diamines. tandfonline.com |

| Green One-Pot Synthesis | Reduced reaction steps, cost-effective, environmentally benign. tandfonline.com | High potential for reducing manufacturing costs and environmental impact. | Use of versatile and recoverable catalysts. tandfonline.com |

| Acceptorless Dehydrogenative Coupling | High atom economy, sustainable, uses inexpensive starting materials. nih.gov | Excellent for creating a clean and efficient manufacturing process. | Manganese Pincer Complexes as catalysts. acs.orgnih.gov |

| Continuous Flow Chemistry | Enhanced safety, precise process control, high throughput, and consistency. researchgate.net | Ideal for large-scale, automated industrial production. | Catalytic hydration of nitriles in packed-bed reactors. cam.ac.ukorgsyn.org |

Discovery of New Biological Targets and Mechanisms

The therapeutic potential of the aminopyrazine scaffold is well-documented, with derivatives showing promise in a range of diseases. Future research on this compound will focus on identifying novel biological targets and elucidating the mechanisms through which its derivatives exert their effects.

Current research on analogous structures provides a roadmap for these investigations:

Kinase Inhibition: The pyrazine core is a privileged scaffold for kinase inhibitors. Derivatives of 3-amino-6-methylpyrazine-2-carboxamide (a closely related amide) have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, blocking downstream signaling pathways and exhibiting significant anti-tumor activity in cancer cell lines with FGFR abnormalities. nih.gov Other pyrazine-based compounds have shown inhibitory activity against Checkpoint Kinase 1 (CHK1) and Tropomyosin receptor kinase A (TrkA), which are key targets in oncology and pain management. google.comnih.gov Future studies should screen this compound and its derivatives against a broad panel of kinases to identify new therapeutic targets.

Antimicrobial Activity: Structurally related 3-aminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other bacterial and fungal pathogens. nih.govnih.gov The specific nitrile group in the target compound could offer different interactions with biological targets, warranting a thorough evaluation of its antimicrobial spectrum.

Molecular Docking and In Silico Screening: Computational tools are invaluable for prioritizing biological targets. Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of various enzymes, such as kinases or microbial targets. nih.govnih.gov This in silico approach can guide the synthesis of new analogs with improved potency and selectivity.

| Target Family | Specific Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| Receptor Tyrosine Kinases | FGFR1-4 | Oncology | A 3-amino-6-methylpyrazine-2-carboxamide derivative showed potent pan-FGFR inhibition and anti-tumor activity in cell lines. nih.gov |

| Receptor Tyrosine Kinases | TrkA | Oncology, Pain | A pyrazine-based pharmacophore was identified as a novel TrkA inhibitor through computational screening. nih.govrsc.org |

| Serine/Threonine Kinases | CHK1 | Oncology | Pyridyl-amino-pyrazine carbonitrile compounds were found to inhibit CHK1 function. google.com |

| Microbial Targets | M. tuberculosis | Infectious Disease | N-substituted 3-aminopyrazine-2-carboxamides showed significant antimycobacterial activity. nih.govnih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.org Integrating these technologies into the research pipeline for this compound can unlock new therapeutic possibilities.

Future applications include:

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold. By training these models on vast libraries of known active compounds, it is possible to generate new derivatives with optimized properties for specific biological targets, such as enhanced binding affinity or improved metabolic stability. tandfonline.com

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. nih.govrepcomseet.org This allows researchers to screen vast virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net For instance, ML models can be built to predict kinase inhibitory profiles or antimicrobial activity based on molecular fingerprints and descriptors. rsc.org

Virtual Screening and Target Identification: AI can rapidly screen libraries of compounds against structural models of disease-related proteins to identify potential hits. For a scaffold like this compound, AI-powered platforms can suggest novel, unanticipated biological targets, opening up new avenues for therapeutic development. nih.gov

Development of Advanced Material Architectures

The utility of pyrazine derivatives extends beyond pharmacology into materials science. The electron-deficient nature of the pyrazine ring, combined with the versatile functional groups of this compound, makes it an attractive building block for novel functional materials. rsc.org

Future research in this area could focus on:

π-Conjugated Polymers: Pyrazine-based materials are of significant interest for optoelectronic applications due to their favorable charge transfer properties. rsc.org The amino and nitrile groups of this compound can be used as anchor points for polymerization, potentially leading to the creation of new low-bandgap π-conjugated polymers for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring and the nitrile group can act as ligands, coordinating with metal ions to form extended structures. This could lead to the development of novel coordination polymers or MOFs with tailored properties for applications in gas storage, catalysis, or chemical sensing.

Fluorescent Sensors: Some pyrazine-dicarbonitrile derivatives are known to exhibit fluorescence. nih.gov Future work could explore the development of sensors based on this compound for the detection of specific ions or molecules.

Clinical Translation and Pre-clinical Studies

The ultimate goal of developing a new therapeutic agent is successful clinical translation. For compounds derived from this compound, this requires a rigorous and systematic pre-clinical evaluation.

The path forward involves several critical stages:

Lead Optimization: Promising initial hits, such as the aforementioned FGFR inhibitors, must be optimized to improve their drug-like properties. This involves modifying the structure to enhance potency, selectivity, and metabolic stability while minimizing off-target effects.

Pre-clinical Pharmacokinetics and Toxicology: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential. mdpi.com These studies determine how the drug is processed by the body and establish a preliminary safety profile before human trials can be considered.

In Vivo Efficacy Studies: Compounds that demonstrate promising activity in cell-based assays must be tested in relevant animal models of disease. For example, derivatives identified as anti-cancer agents would need to be evaluated in rodent models to confirm their ability to inhibit tumor growth in vivo. nih.gov The results of these studies are critical for establishing proof-of-concept and justifying progression to clinical trials.

While this compound itself is not a clinical candidate, the potent in vitro anti-tumor activity of its direct derivatives provides a strong rationale for initiating these crucial pre-clinical studies. nih.gov Future research must bridge the gap between promising laboratory findings and the stringent requirements for clinical development.

Q & A

Q. What are the common synthetic routes for 3-Amino-6-methylpyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-component reactions under mild conditions. For example:

- One-pot synthesis : Combine ethyl acetoacetate, hydrazine hydrate, malononitrile, and an aldehyde in ethanol/water (1:1) with a catalyst (e.g., trisodium citrate) at room temperature for 2 hours .

- Catalytic systems : Trisodium citrate dihydrate (10 mol%) enhances yield by promoting Knoevenagel condensation and cyclization .

- Characterization : Products are confirmed via IR (CN stretch ~2200 cm⁻¹), / NMR (e.g., methyl group signals at δ 2.24–2.37 ppm), and mass spectrometry (m/z matching molecular formula) .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., CN at ~2200 cm⁻¹, NH stretches ~3200–3450 cm⁻¹) .

- NMR Spectroscopy :

- : Methyl groups appear as singlets (δ 2.2–2.4 ppm); aromatic protons show splitting patterns dependent on substituents .

- : Carbonitrile carbons resonate at ~116–117 ppm; carbonyl groups (if present) at ~165–171 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 318–403) confirm molecular weight and fragmentation patterns .

Q. How is the crystal structure determined using X-ray crystallography?

- Methodological Answer :

- Data collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) ensures high-resolution data .

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) resolves atomic positions and thermal parameters .

- Validation : WinGX software checks for consistency in bond lengths/angles and assesses R-factors (<5% for high-quality structures) .

Advanced Research Questions

Q. How can conflicting NMR data in derivatives be resolved?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks (e.g., overlapping aromatic signals) .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian software) to validate assignments .

- Isotopic labeling : Introduce or labels to track specific groups in crowded spectra .

Q. What strategies optimize reaction yields under green chemistry conditions?

- Methodological Answer :

- Solvent systems : Replace ethanol/water with biodegradable ionic liquids or PEG-400 to reduce toxicity .

- Catalysts : Use ultrasound irradiation (20–40 kHz) to accelerate reactions without harsh heating (e.g., 30-minute completion vs. 2 hours) .

- Microwave assistance : Shorten reaction times (e.g., 10 minutes at 100°C) while maintaining yields >65% .

Q. How does pyrazine ring conformation affect reactivity?

- Methodological Answer :

- Ring puckering analysis : Use Cremer-Pople parameters (q, θ) to quantify non-planarity via X-ray data. Puckered rings may enhance nucleophilic substitution at the amino group .

- Electronic effects : Planar rings delocalize π-electrons, stabilizing intermediates in cyclization reactions. Distorted rings increase electrophilicity at the carbonitrile group .

Q. What computational methods predict biological interactions?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities with targets (e.g., kinases or GPCRs) using the compound’s 3D structure .

- MD simulations : GROMACS or AMBER simulate stability in biological membranes (e.g., lipid bilayer penetration over 100 ns trajectories) .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using MOE or RDKit .